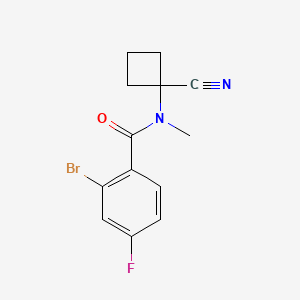![molecular formula C15H23NO5S B2806977 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide CAS No. 946285-94-5](/img/structure/B2806977.png)
3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide” is an organic molecule that contains a benzodioxole group (benzo[d][1,3]dioxol-5-yl), an isopentyl group, and a sulfonamide group. The benzodioxole group is a type of aromatic ether that is often found in various pharmaceuticals and natural products .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the ether group could potentially undergo cleavage under acidic conditions, and the sulfonamide group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the benzodioxole group could potentially increase its lipophilicity, which might influence its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Sulfonamides in Medicinal Chemistry
Sulfonamides are foundational in the development of various clinically used drugs, with their primary moiety present in diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and cycloxygenase 2 inhibitors. Novel drugs like apricoxib and pazopanib also incorporate this group, showing significant antitumor activity. The constant need for novel sulfonamides to act as selective antiglaucoma drugs, antitumor agents, and diagnostic tools is evident, indicating their importance in future drug development (Carta, Scozzafava, & Supuran, 2012).
Environmental Impacts and Treatment
Sulfonamides have been identified in the environment, mainly derived from agricultural activities, posing potential hazards to human health by altering microbial populations. Their presence in the biosphere has been a growing concern, urging the development of advanced water treatment technologies to mitigate their ecological risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Food Safety and Toxicity
Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters), related to sulfonamide chemistry, are identified as chemical toxicants in various food categories. Their possible nephrotoxicity and testicular toxicity, along with detection in human breast milk, highlight the food safety concerns associated with processing-induced chemical toxicants, leading to regulations like the European Food Safety Authority's tolerable daily value estimation (Gao, Li, Huang, & Yu, 2019).
Analytical and Environmental Chemistry
The analytical methods used in determining antioxidant activity, including assays based on hydrogen atom transfer (e.g., ORAC, HORAC) and electron transfer (e.g., CUPRAC, FRAP), are crucial in studying antioxidants in various fields. Sulfonamides, with their diverse biological activities, are often subjects in these studies, underscoring the importance of understanding their chemical behavior and interaction with antioxidants in pharmaceutical and food engineering (Munteanu & Apetrei, 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of this compound is the γ-aminobutyric acid receptor (GABAAR-β3 homopentamer) . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The compound interacts with its target by augmenting the GABAergic activity . This interaction enhances the inhibitory effect of GABA neurotransmission, leading to changes in neuronal excitability.
Biochemical Pathways
The compound affects the GABAergic pathway . By enhancing GABAergic activity, it influences the downstream effects of this pathway, which include decreased neuronal excitability and potential sedative effects.
Pharmacokinetics
It is suggested that it hashigh gastrointestinal absorption , which could impact its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include decreased neuronal excitability . This can lead to potential sedative effects. Some compounds with similar structures have shown potent growth inhibition properties against certain human cancer cell lines , suggesting potential antitumor activity.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, storage conditions such as keeping the compound in a dark place, sealed, and at room temperature can help maintain its stability and efficacy. The compound’s interaction with its environment and its stability under various conditions require further investigation.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-(3-methylbutyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-12(2)6-7-16-22(17,18)9-3-8-19-13-4-5-14-15(10-13)21-11-20-14/h4-5,10,12,16H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHUYWXZAANRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

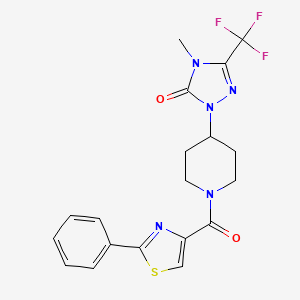
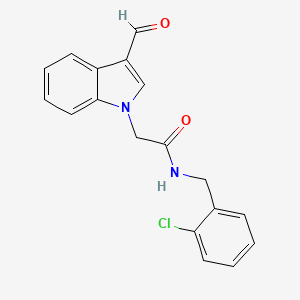
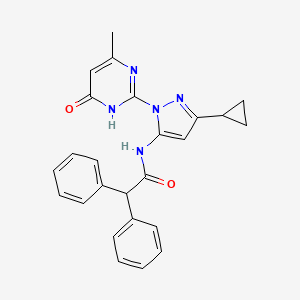


![ethyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2806905.png)
![4-({3-[(4-chlorophenyl)thio]pyrazin-2-yl}oxy)-N-(2-methoxyphenyl)benzamide](/img/structure/B2806906.png)
![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2806908.png)
![1-(2-chlorophenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2806909.png)
![2-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2806911.png)
![4-chlorobenzyl {5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2806913.png)
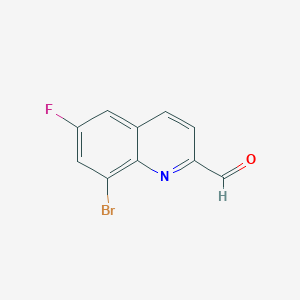
![(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2806915.png)
